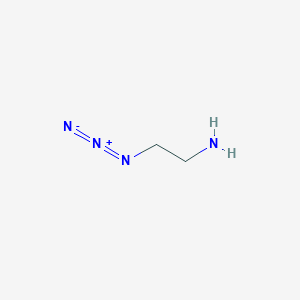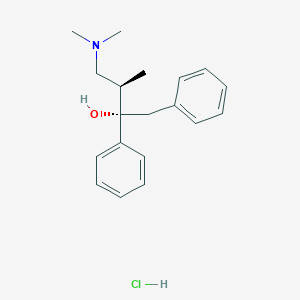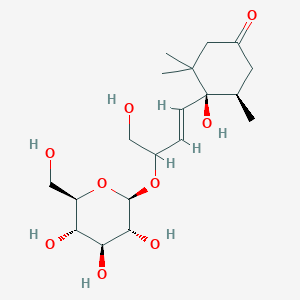![molecular formula C10H15N5O4 B148814 2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one CAS No. 108436-45-9](/img/structure/B148814.png)
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one is a chemical compound known for its antiviral properties. It is an analogue of Ganciclovir, which is widely used to treat infections caused by viruses of the herpes family, including cytomegalovirus. This compound has shown excellent antiviral activity, particularly against herpes simplex virus type 1.
准备方法
The preparation of 2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one involves several synthetic routes. One common method includes the condensation of the 7-position isomer of Ganciclovir with p-toluenesulfonic acid in the presence of a solvent and a catalyst. The reaction mixture undergoes hydrolysis, followed by crystallization and drying to obtain the crude product. This crude product is then purified through further crystallization and filtration steps .
Another method involves the reaction of paraformaldehyde with 1,3-dichloro-2-propanol to form hemiformal, which is then reacted with acetic anhydride to obtain 1,3-dichloro-2-acetoxymethoxylpropane. This intermediate undergoes a condensation reaction with 2,9-diacetyl guanine to form triacetyl Ganciclovir, which is subsequently hydrolyzed to yield Ganciclovir .
化学反应分析
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids .
科学研究应用
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its antiviral properties and potential therapeutic applications. It has shown promise in treating infections caused by herpes simplex virus type 1 and cytomegalovirus. Additionally, it is used in the development of antiviral drugs and in the study of viral replication mechanisms .
作用机制
The mechanism of action of 2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one involves its conversion to an active form within the infected cells. This active form inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. The compound is selectively activated in virally infected cells, ensuring higher concentrations within these cells and enhancing its antiviral efficacy. The primary molecular target of this compound is the viral DNA polymerase, and its action involves competitive inhibition of the incorporation of deoxyguanine triphosphate into the viral DNA .
相似化合物的比较
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one is similar to other antiviral compounds such as Ganciclovir and Valganciclovir. it exhibits unique properties that make it particularly effective against certain strains of herpes viruses. Compared to Ganciclovir, this compound has a modified structure that enhances its antiviral activity. Valganciclovir, an oral prodrug of Ganciclovir, offers improved bioavailability but shares a similar mechanism of action. Other similar compounds include Acyclovir and Penciclovir, which also target viral DNA polymerase but differ in their chemical structures and pharmacokinetic properties .
属性
IUPAC Name |
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c1-18-3-6(2-16)19-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4,6,16H,2-3,5H2,1H3,(H3,11,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWDOLKVWKFQDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
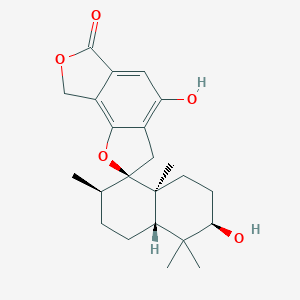
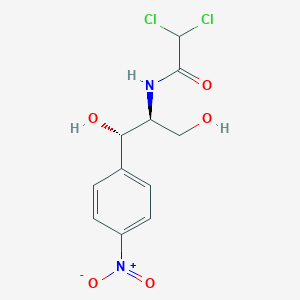
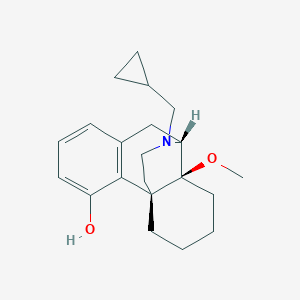
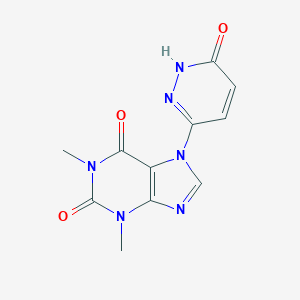




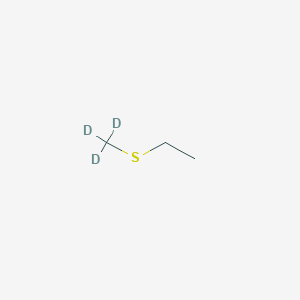
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
